molecular formula C9H18ClNO2 B556056 2-Amino-3-cyclohexylpropanoic acid hydrochloride CAS No. 99065-30-2

2-Amino-3-cyclohexylpropanoic acid hydrochloride

Cat. No. B556056
CAS RN: 99065-30-2
M. Wt: 207.7 g/mol
InChI Key: QNGGSVANUAULGK-UHFFFAOYSA-N
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Description

2-Amino-3-cyclohexylpropanoic acid hydrochloride, also known as 3-cyclohexylalanine hydrochloride , is a chemical compound with the CAS Number: 99065-30-2 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-3-cyclohexylpropanoic acid hydrochloride is 1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Amino-3-cyclohexylpropanoic acid hydrochloride is a powder . The compound is stable at room temperature .

Scientific Research Applications

Enantioselective Synthesis

(2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, a derivative of 2-Amino-3-cyclohexylpropanoic acid hydrochloride, has been synthesized enantioselectively. This process starts from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, obtained via Sharpless asymmetric dihydroxylation. A key step involves the direct preparation of a sulfate by diol treatment with sulfuryl chloride, which replaces the need for ruthenium-catalyzed sulfite oxidation (Alonso, Santacana, Rafecas, & Riera, 2005).

Synthesis of β-Hydroxy-α-Amino Acids

β-Hydroxy-α-amino acids, including diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid, have been synthesized from α-hydroxy-β-amino esters, which are derivatives of 2-Amino-3-cyclohexylpropanoic acid hydrochloride. The synthesis process involves aminohydroxylation and subsequent epimerization, leading to enantiopure β-hydroxy-α-amino acids (Davies et al., 2013).

Anti-inflammatory and Analgesic Activities

The compound 2-Amino-3-cyclohexylpropanoic acid hydrochloride has been used in the synthesis of condensed pyrimidines. Some derivatives exhibit moderate anti-inflammatory and analgesic activities, while others demonstrate significant analgesic effects (Sondhi, Jain, Dwivedi, Shukla, & Raghubir, 2008).

Molecular Machines

2-Cyano-2-phenylpropanoic acid, a product of the aminolysis of 2-cyano-2-phenylpropanoic anhydride, derived from 2-Amino-3-cyclohexylpropanoic acid hydrochloride, is an effective fuel for acid-base driven molecular machines. This research focused on controlling the liberation rate of the fuel for efficient operation of these molecular machines (Biagini et al., 2020).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 2-Amino-3-cyclohexylpropanoic acid hydrochloride can be found online . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

2-amino-3-cyclohexylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGGSVANUAULGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-cyclohexylpropanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Savić, S Misirlić-Denčić, M Dulović… - Bioorganic …, 2014 - Elsevier
… (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride (1.00 g, 4.82 mmol) was slowly added to an ice-cooled solution of sodium hydroxide (10 mL, 1.25 M) and the solution was heated …
Number of citations: 19 www.sciencedirect.com
JM Lazić, L Vučićević, S Grgurić‐Šipka… - ChemMedChem …, 2010 - Wiley Online Library
… (S,S)-Ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid dihydrochloride, L1⋅2 HCl: An ice-cooled suspension of (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride (5.00 g, …
A Savić, M Dulović, JM Poljarević… - …, 2011 - Wiley Online Library
… (S)-2-Amino-3-cyclohexylpropanoic acid hydrochloride was purchased from Senn Chemicals (Dielsdorf, Switzerland). [(η 6 -p-cymene)RuCl 2 ] 2 was prepared according to a published …
SD Bull, SG Davies, AC Garner… - Journal of the Chemical …, 2001 - pubs.rsc.org
Addition of a range of organocuprates to (S)-N,N′-bis(p-methoxybenzyl)-3-methylene-6-isopropylpiperazine-2,5-dione 8 affords cis-3-isopropyl-6-alkyldiketopiperazines in excellent …
Number of citations: 37 pubs.rsc.org
LE Mihajlović-Lalić, D Stanković… - Journal of The …, 2018 - iopscience.iop.org
… , n-propyl and n-butyl esters of (S,S)-ethylenediamine-N,N ' -di-2-(3-cyclohexyl)-propanoic acid were synthesized starting from(S)-2-amino-3-cyclohexylpropanoic acid hydrochloride …
Number of citations: 1 iopscience.iop.org
LE Mihajlović, A Savić, J Poljarević, I Vučković… - Journal of inorganic …, 2012 - Elsevier
… , n-propyl and n-butyl esters of (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid were synthesized starting from (S)-2-amino-3-cyclohexylpropanoic acid hydrochloride …
Number of citations: 42 www.sciencedirect.com

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